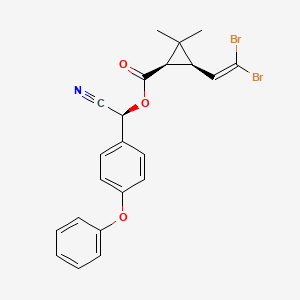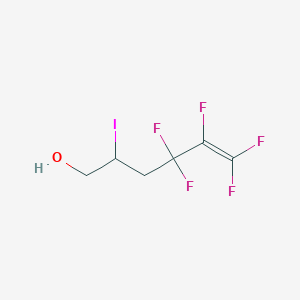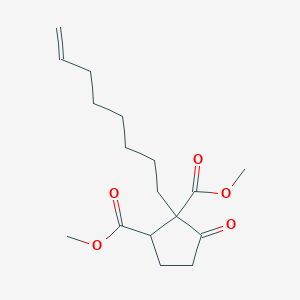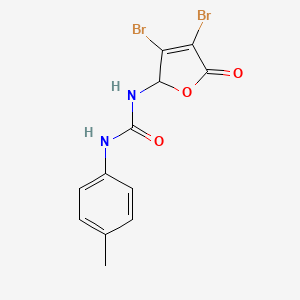
N~2~,N~3~-Dibutyl-N~2~,N~3~-bis(trimethylsilyl)buta-1,3-diene-2,3-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~2~,N~3~-Dibutyl-N~2~,N~3~-bis(trimethylsilyl)buta-1,3-diene-2,3-diamine is a specialized organic compound characterized by its unique structure, which includes both butyl and trimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~3~-Dibutyl-N~2~,N~3~-bis(trimethylsilyl)buta-1,3-diene-2,3-diamine typically involves the reaction of butadiene derivatives with trimethylsilyl reagents. One common method includes the cyclization of 2,3-bis(trimethylsilyl)buta-1,3-diene with acyl chlorides in the presence of aluminum trichloride . This reaction affords polysubstituted furans, which can be further modified to obtain the desired diamine compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and ensuring high yields, would apply to its production.
Analyse Chemischer Reaktionen
Types of Reactions
N~2~,N~3~-Dibutyl-N~2~,N~3~-bis(trimethylsilyl)buta-1,3-diene-2,3-diamine undergoes various types of chemical reactions, including:
Cyclization Reactions: The compound can participate in cyclization reactions to form polysubstituted furans.
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Cyclization: Acyl chlorides and aluminum trichloride are commonly used reagents for cyclization reactions.
Major Products
The major products formed from these reactions include polysubstituted furans and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
N~2~,N~3~-Dibutyl-N~2~,N~3~-bis(trimethylsilyl)buta-1,3-diene-2,3-diamine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Catalysis: It can be used as a ligand or catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of N2,N~3~-Dibutyl-N~2~,N~3~-bis(trimethylsilyl)buta-1,3-diene-2,3-diamine involves its ability to participate in cyclization and substitution reactions. The trimethylsilyl groups provide steric hindrance and electronic effects that influence the reactivity of the compound . The molecular targets and pathways involved in these reactions are primarily determined by the nature of the substituents and the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethyl-1,3-butadiene: Another diene with similar reactivity but different substituents.
1,4-Bis(trimethylsilyl)buta-1,3-diyne: A related compound used in the synthesis of butadiyne motifs.
Uniqueness
N~2~,N~3~-Dibutyl-N~2~,N~3~-bis(trimethylsilyl)buta-1,3-diene-2,3-diamine is unique due to the presence of both butyl and trimethylsilyl groups, which confer specific reactivity and steric properties that are not found in other similar compounds .
Eigenschaften
| 139326-67-3 | |
Molekularformel |
C18H40N2Si2 |
Molekulargewicht |
340.7 g/mol |
IUPAC-Name |
2-N,3-N-dibutyl-2-N,3-N-bis(trimethylsilyl)buta-1,3-diene-2,3-diamine |
InChI |
InChI=1S/C18H40N2Si2/c1-11-13-15-19(21(5,6)7)17(3)18(4)20(16-14-12-2)22(8,9)10/h3-4,11-16H2,1-2,5-10H3 |
InChI-Schlüssel |
PMMWEYSPLHKCNR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN(C(=C)C(=C)N(CCCC)[Si](C)(C)C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(3-Methoxypropyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B14288927.png)


![[3-(lambda~1~-Thallanyl)cyclopenta-1,4-diene-1,3-diyl]bis(trimethylsilane)](/img/structure/B14288986.png)

![{3-[1-(1-Ethoxyethoxy)hexyl]oxiran-2-yl}(trimethyl)silane](/img/structure/B14288999.png)
